molecular formula C5H7N3O3 B11772618 Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B11772618
M. Wt: 157.13 g/mol
InChI Key: ODCFBTADDXYGJB-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 5-amino substituent, a 3-oxo group, and a methyl ester at position 3. Pyrazoles are heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their pharmacological and agrochemical applications.

Properties

IUPAC Name

methyl 3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-11-5(10)2-3(6)7-8-4(2)9/h1H3,(H4,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCFBTADDXYGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot synthesis method is efficient and avoids the need for purifying intermediate compounds, making it a green chemistry approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxylate groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and its analogs:

Compound Name Substituents (Positions) Ester Group Key Functional Groups Similarity Score Notable Properties/Applications References
This compound 5-amino, 3-oxo, 4-COOCH3 Methyl Amino, carbonyl, ester N/A Potential drug intermediate; H-bonding N/A
Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 2-methyl, 5-oxo, 3-COOCH3 Methyl Methyl, carbonyl, ester 0.83 Higher lipophilicity; less reactive
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate 1-methyl, 3-oxo, 4-COOC2H5 Ethyl Methyl, carbonyl, ester 0.59 Enhanced metabolic stability
Ethyl 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate 5-methyl, 3-oxo, 2-phenyl, 4-COOC2H5 Ethyl Phenyl, methyl, carbonyl N/A Steric hindrance; discontinued
tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate 5-amino, 3-oxo, 1-COOC(CH3)3 tert-Butyl Amino, carbonyl, bulky ester N/A Improved stability; lower solubility
Ethyl 5-methyl-2-[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate 2-sulfonyl, 5-methyl, 4-COOC2H5 Ethyl Sulfonyl, methyl, carbonyl N/A Reactivity in further substitutions

Key Observations:

Substituent Effects: The 5-amino group in the target compound distinguishes it from analogs with methyl (e.g., Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate) or sulfonyl substituents (e.g., Ethyl 5-methyl-2-[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate).

Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates compared to ethyl esters, impacting metabolic stability. For instance, Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate may persist longer in biological systems . tert-Butyl esters (e.g., tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate) offer steric protection against enzymatic degradation but reduce aqueous solubility .

Synthetic Accessibility: Analogs with sulfonyl groups (e.g., compound 5 in ) are synthesized via cyclization with tosyl hydrazides, while the target compound likely requires alternative routes to introduce the amino group, such as reduction of nitro precursors or direct amination .

Patent and Literature Landscape: Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has 3 patents and 1 literature citation, suggesting moderate industrial interest.

Biological Activity

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound has the molecular formula C6H8N4O3C_6H_8N_4O_3 and a molecular weight of approximately 172.16 g/mol. The compound can be synthesized through various methods, including one-pot reactions involving hydrazine derivatives and carbonyl compounds, yielding good purity and yield rates.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Induction of apoptosis via caspase activation

In a study examining various pyrazole derivatives, compounds exhibiting IC50 values below 10 μM were considered highly effective against MDA-MB-231 and HepG2 cells, indicating that this compound may act as a microtubule-destabilizing agent .

2. Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects include:

  • Microtubule Assembly Inhibition : This compound disrupts the normal function of microtubules, essential for cell division, leading to apoptosis in cancer cells.
  • Caspase Activation : The compound enhances caspase activity in treated cells, confirming its role in inducing programmed cell death .

Other Biological Activities

Antibacterial and Anti-inflammatory Properties

Beyond its anticancer effects, this compound has been investigated for antibacterial and anti-inflammatory activities. Pyrazole derivatives are known to display:

  • Antibacterial Activity : Effective against various bacterial strains by inhibiting bacterial growth through different mechanisms.
  • Anti-inflammatory Effects : Reduction of inflammatory markers in vitro and in vivo models suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM. The study also noted enhanced caspase activity at higher concentrations (10 μM), further supporting the compound's role as an effective anticancer agent .

Case Study 2: Antibacterial Activity

A separate investigation into the antibacterial properties of pyrazole derivatives found that this compound exhibited notable activity against Gram-positive bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis .

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